molecular formula C18H19FN2O2 B4506451 N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide

N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide

Cat. No.: B4506451
M. Wt: 314.4 g/mol
InChI Key: DZYZUOACHOCPFS-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14305602 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastrokinetic Activity

Studies have identified compounds structurally similar to "N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide" as potent gastrokinetic agents. For instance, derivatives with specific substituents have demonstrated significant enhancement in gastric emptying activity in animal models. Such compounds have shown higher activity compared to traditional gastrokinetic drugs, with some variants being devoid of dopamine D2 receptor antagonistic activity, highlighting their potential in gastrokinetic applications without the side effects commonly associated with dopamine antagonism (Kato et al., 1991).

Carbonic Anhydrase Inhibition

Research has also explored the inhibition of carbonic anhydrase isoenzymes, where aromatic sulfonamide inhibitors, including structures related to "this compound," have been evaluated. These inhibitors have demonstrated nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Antifungal and Anticancer Activities

The synthesis and biological evaluation of compounds bearing the "this compound" scaffold have shown promising antifungal and anticancer activities. Specific derivatives have been noted for their significant larvicidal activity and inhibitory effects on cancer cell proliferation. These findings indicate the potential utility of these compounds in developing new antifungal and anticancer agents (Gorle et al., 2016).

Fluorometric Detection and Molecular Imaging

Another application involves the design and synthesis of probes for the fluorometric detection of metal ions, such as Fe3+. Compounds related to "this compound" have been utilized in creating sensors that exhibit significant changes in fluorescence upon binding to specific ions, demonstrating their utility in environmental monitoring and biological imaging (Jothi et al., 2021).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-3-1-2-14(12-16)13-20-18(22)15-4-6-17(7-5-15)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYZUOACHOCPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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